3-(3,5-dimethylpyrazol-1-yl)-1-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-1-one
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Overview
Description
3-(3,5-dimethylpyrazol-1-yl)-1-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-1-one is a complex organic compound that features a pyrazole ring, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylpyrazol-1-yl)-1-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and furan intermediates, followed by their coupling with the pyridine derivative under controlled conditions. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylpyrazol-1-yl)-1-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
3-(3,5-dimethylpyrazol-1-yl)-1-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylpyrazol-1-yl)-1-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethylpyrazol-1-yl)-1-[5-(thiophen-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-1-one: Similar structure but with a thiophene ring instead of a furan ring.
3-(3,5-dimethylpyrazol-1-yl)-1-[5-(pyridin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-1-one: Similar structure but with an additional pyridine ring.
Uniqueness
The uniqueness of 3-(3,5-dimethylpyrazol-1-yl)-1-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-1-one lies in its combination of the pyrazole, furan, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-10-14(2)21(19-13)15(3)11-18(22)20-8-4-6-16(12-20)17-7-5-9-23-17/h5-7,9-10,15H,4,8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTMKOWIDRFASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)N2CCC=C(C2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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